2-Hydroxy-4-(octadecyloxy)benzophenone
Description
Context within the Benzophenone (B1666685) UV Absorber Chemical Class
2-Hydroxy-4-(octadecyloxy)benzophenone belongs to the 2-hydroxybenzophenone (B104022) class of ultraviolet (UV) absorbers. researchgate.net The primary function of these compounds is to protect various materials from the damaging effects of UV radiation. The mechanism of action for this class of absorbers involves an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent carbonyl group, forming a chelating ring. researchgate.net When the molecule absorbs UV energy, this hydrogen bond is temporarily broken, and the molecule undergoes a tautomeric shift to an excited quinoid form. This process allows for the absorbed UV energy to be dissipated as thermal energy as the molecule reverts to its original, more stable phenolic structure. researchgate.net This cycle can be repeated numerous times, providing long-term photostability to the material it is incorporated into. Furthermore, it is suggested that 2-hydroxybenzophenones can also contribute to stability by decomposing alkyl peroxides and preventing chain reactions initiated by alkoxy radicals. researchgate.net
Historical Trajectory of Chemical Synthesis and Application Development
The synthesis of 2-hydroxy-4-alkoxybenzophenones has been a subject of chemical research for several decades. An early method for preparing related compounds involved the reaction of 2,4-dihydroxybenzophenone (B1670367) with alkyl halides, such as n-octyl bromide or n-octyl chloride. nih.gov A 1963 patent by Armitage et al. describes a preparation method for octabenzone, a closely related compound, through the reaction of 2,4-dihydroxybenzophenone with n-octyl bromide or n-octyl chloride. nih.gov
Later developments in the synthesis of 2-hydroxy-4-alkoxybenzophenones focused on improving yield and purity while using more environmentally compatible processes. One such method involves the reaction of a 2,4-dihydroxybenzophenone with a dialkyl sulfate (B86663) in water in the presence of a base, which has been shown to produce high yields of the desired product with minimal formation of dialkoxy byproducts. researchgate.net Another approach describes a "green" synthesis process that includes the comprehensive utilization and recovery of by-products. researchgate.net
The development of these compounds has been driven by their application as stabilizers in a variety of materials. researchgate.net Their ability to prevent photodegradation has made them valuable additives in plastics, coatings, and other polymers. researchgate.netspkx.net.cn
Contemporary Research Significance in Materials Science and Environmental Chemistry
Materials Science
In materials science, this compound and its analogs are significant for their role as photostabilizers in polymers. The long octadecyloxy chain enhances its compatibility with various polymer matrices and reduces its volatility, making it suitable for high-temperature processing. Research has explored the grafting of similar benzophenone derivatives onto polymer backbones, such as high-density polyethylene (B3416737) (HDPE), to improve their long-term stability and reduce leaching. researchgate.net Studies have shown that grafting reactive UV absorbers onto polymers like polypropylene (B1209903) (PP) and low-density polyethylene (LDPE) can effectively retard light-initiated oxidation. researchgate.net The development of polymeric UV absorbers based on 2-hydroxybenzophenone, such as polyester-type absorbers, has also been investigated to create more effective systems for photostabilizing materials like wood. nih.govresearchgate.net
Environmental Chemistry
The widespread use of benzophenone derivatives as UV stabilizers in plastics and other consumer products has led to research into their environmental fate and potential impact. nih.govnih.gov A significant concern is the leaching of these additives from plastic products into the environment. nih.gov Studies have investigated the migration of chemical additives, including benzophenone derivatives, from microplastics into aquatic environments. nih.gov For instance, research on the leaching of benzophenone-3 from polyethylene microplastics has shown that the leachate can have adverse effects on aquatic organisms like Daphnia magna. nih.gov
The environmental risk of various hydroxylated benzophenones has been assessed, considering their occurrence in the environment and potential toxicity. nih.gov Analytical methods have been developed for the detection of benzophenone UV filters in environmental samples, such as seawater, often involving techniques like dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. fishersci.com The photodegradation of benzophenone compounds in water is also an area of active research, with studies showing that some can be degraded through advanced oxidation processes. epa.gov this compound is noted to be stable to hydrolysis under environmental conditions. nih.gov
Properties
CAS No. |
3457-13-4 |
|---|---|
Molecular Formula |
C31H46O3 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(2-hydroxy-4-octadecoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C31H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-34-28-23-24-29(30(32)26-28)31(33)27-21-18-17-19-22-27/h17-19,21-24,26,32H,2-16,20,25H2,1H3 |
InChI Key |
POLSVAXEEHDBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 4 Octadecyloxy Benzophenone
Precursor Synthesis via Friedel-Crafts Acylation
The initial and foundational stage in producing 2-Hydroxy-4-(octadecyloxy)benzophenone is the synthesis of its precursor, 2,4-dihydroxybenzophenone (B1670367). The Friedel-Crafts acylation is the predominant method employed for this purpose, valued for its efficiency in creating the necessary benzophenone (B1666685) skeleton.
Synthesis of 2,4-Dihydroxybenzophenone
The synthesis of 2,4-dihydroxybenzophenone is classically achieved by the Friedel-Crafts acylation of resorcinol (B1680541) with benzoyl chloride. google.comgoogle.com This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.comtsijournals.com The reaction involves the formation of an acylium ion from benzoyl chloride and the Lewis acid, which then attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol direct the substitution primarily to the positions ortho and para to them, yielding the desired 2,4-dihydroxybenzophenone. Alternative methods have been developed, such as reacting resorcinol with benzotrichloride, which can proceed without a traditional Lewis acid catalyst, though this may lead to the formation of colored byproducts. google.comtsijournals.com
Optimization of Reaction Parameters in Precursor Formation
Maximizing the yield and purity of 2,4-dihydroxybenzophenone necessitates careful control over reaction parameters. The choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst are all critical factors. nih.gov Solvents like nitrobenzene (B124822) or dichloromethane (B109758) are often used, and maintaining a controlled temperature helps to minimize the formation of unwanted isomers and other side products. google.com The molar ratio of the Lewis acid catalyst to the reactants is a key variable; sufficient catalyst is needed to drive the reaction, but an excess can complicate purification. google.comnih.gov Recent advancements focus on developing heterogeneous catalysts, such as phosphomolybdic acid encapsulated in metal-organic frameworks (MOFs), to simplify catalyst removal and improve the environmental profile of the synthesis. nih.gov Optimization studies aim to find a balance that provides high yield and purity in a cost-effective and scalable manner. nih.gov
Alkylation Reactions for Octadecyloxy Chain Introduction
Following the synthesis and purification of the 2,4-dihydroxybenzophenone precursor, the crucial octadecyloxy chain is introduced. This transformation is typically accomplished through a Williamson ether synthesis, a robust and widely used method for ether formation. byjus.com
Mechanistic Aspects of Alkylation with Octadecyl Halides
The alkylation proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. byjus.commasterorganicchemistry.com The process begins with the deprotonation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzophenone by a base, such as potassium carbonate or sodium hydroxide (B78521), to form a phenoxide ion. tsijournals.comnih.gov This highly nucleophilic phenoxide then attacks the electrophilic carbon of an octadecyl halide, typically 1-bromooctadecane (B154017) or 1-chlorooctadecane. tsijournals.comgoogle.com This single-step reaction involves the backside attack of the nucleophile, leading to the inversion of stereochemistry if the carbon were chiral, and the displacement of the halide ion to form the ether linkage. masterorganicchemistry.comyoutube.com The choice of the alkyl halide is a trade-off between reactivity (I > Br > Cl) and economic considerations. google.com
Influence of Catalysis on Reaction Efficiency and Selectivity
To overcome the challenge of reacting a water-soluble phenoxide with an organically soluble alkyl halide, phase-transfer catalysts (PTCs) are frequently employed. tsijournals.comtaylorandfrancis.com Quaternary ammonium (B1175870) salts, like tetrabutylammonium (B224687) bromide or iodide, are common PTCs in this synthesis. google.comgoogle.com The PTC forms an ion pair with the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where the alkyl halide resides. youtube.com This dramatically increases the reaction rate and allows for milder reaction conditions, which enhances selectivity. tsijournals.comtaylorandfrancis.com The 4-hydroxyl group is preferentially alkylated over the 2-hydroxyl group due to its greater acidity and lower steric hindrance, as the 2-hydroxyl group is involved in strong intramolecular hydrogen bonding with the carbonyl oxygen. nih.gov The use of iodide, either as a catalyst or from the alkyl iodide, can further accelerate the reaction. google.com
Quantitative Yield Analysis and Byproduct Characterization
The primary goal of the synthesis is to achieve a high yield of the mono-alkylated product, this compound. Yields can be significantly influenced by reaction conditions, with some processes reporting yields as high as 99%. google.com The main potential byproduct is the 2,4-bis(octadecyloxy)benzophenone, resulting from the alkylation of both hydroxyl groups. Unreacted 2,4-dihydroxybenzophenone can also remain. The purity of the final product and the presence of any byproducts are typically analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). sielc.com This analysis is critical for process optimization, ensuring that reaction conditions are fine-tuned to maximize the formation of the desired monosubstituted product while minimizing unreacted starting material and over-alkylation. nih.gov
Interactive Data Table: Alkylation Reaction Parameters
| Parameter | Reagent/Condition | Purpose | Reported Yield |
|---|---|---|---|
| Alkylating Agent | 1-Chlorooctadecane | Introduces C18 chain | 50% google.com |
| Alkylating Agent | 1-Bromooctadecane | Introduces C18 chain | High tsijournals.com |
| Base | Potassium Hydroxide (KOH) | Deprotonates phenol (B47542) | 85% google.com |
| Base | Sodium Carbonate (Na₂CO₃) | Deprotonates phenol | 100% (with KI) google.com |
| Catalyst | Potassium Iodide (KI) | Accelerates reaction | 32-99% google.comgoogle.com |
| Phase-Transfer Catalyst | Tetrabutylammonium Iodide | Facilitates inter-phase reaction | 57% google.com |
| Phase-Transfer Catalyst | Dimethyl Cetyl Ammonium Chloride | Facilitates inter-phase reaction | 93.2% tsijournals.com |
| Solvent | Acetone | Reaction medium | 100% (with KI) google.com |
Exploration of Alternative Synthetic Routes
The conventional synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation to form the 2,4-dihydroxybenzophenone intermediate, followed by a Williamson ether synthesis to introduce the long octadecyl chain. However, research has focused on optimizing this pathway and developing novel methods for improved performance and greener profiles.
Novel Methodologies for Enhanced Efficiency
To improve upon the standard Williamson ether synthesis, which can suffer from slow reaction times and the need for large solvent volumes, several enhanced methodologies have been developed. Phase-transfer catalysis (PTC) is a prominent example. By employing catalysts such as quaternary ammonium salts, the transfer of the phenoxide reactant from an aqueous or solid phase to an organic phase containing the alkyl halide is facilitated, leading to increased reaction rates and higher yields. The use of ultrasound in conjunction with solid-liquid phase-transfer catalysis (U-SLPTC) has also been shown to significantly accelerate esterification reactions, a principle that can be applied to etherification. nih.gov One study demonstrated that under ultrasonic irradiation, the apparent rate coefficient for a similar PTC reaction was 88% higher than without ultrasound. nih.gov
Another area of improvement targets the Friedel-Crafts acylation step. The use of ionic liquids, such as 1-butyl-3-methylimidazolium chloride (BmimCl) combined with metal chlorides like FeCl₃ or AlCl₃, as both catalyst and solvent has demonstrated higher catalytic activity compared to conventional organic solvents. rsc.org Similarly, deep eutectic solvents, when paired with microwave irradiation, can provide high yields in significantly shorter reaction times. rsc.org
Table 1: Comparison of Methodologies for Benzophenone Synthesis
| Methodology | Key Reagents/Conditions | Advantage | Reference |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Quaternary ammonium salts (e.g., tetrabutyl ammonium iodide) | Increased reaction rate and yield for the alkylation step. | nih.gov |
| Ionic Liquid Catalysis | BmimCl–FeCl₃, BmimCl–AlCl₃ | Higher catalytic activity and recyclability in the acylation step. | rsc.org |
| Microwave-Assisted Synthesis | Deep eutectic solvents, microwave irradiation | High yields and significantly reduced reaction times. | rsc.org |
Evaluation of Green Chemistry Principles in Synthesis
The synthesis of 2-hydroxybenzophenone (B104022) frameworks has been a focus for the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve atom economy. A significant advancement is the development of organocatalyzed cascade benzannulation reactions. rsc.orgrsc.org These methods, which can proceed via [3+3] or [4+2] cycloadditions, utilize less toxic organocatalysts and can be performed in environmentally benign solvents, offering high functional-group tolerance and operational simplicity. rsc.orgrsc.org
The use of water as a reaction solvent for the alkylation step, facilitated by surfactants, presents another green alternative to volatile organic solvents. This approach not only improves safety and reduces environmental impact but can also lead to high-purity products in excellent yields. Furthermore, the development of enzymatic processes using Baeyer-Villiger monooxygenases (BVMOs) showcases a highly sustainable route. nih.gov These biocatalysts use molecular oxygen as the oxidant and water as the solvent, aligning perfectly with green chemistry ideals. nih.gov
General Chemical Transformations of the Benzophenone Core
The chemical reactivity of this compound is dominated by its three key features: the aromatic rings, the carbonyl group, and the long-chain ether linkage.
Oxidation Reactions and Product Characterization
The benzophenone core is generally resistant to oxidation under mild conditions. However, strong oxidizing agents or advanced oxidation processes (AOPs) can induce transformations. wikipedia.org The Baeyer-Villiger oxidation, which employs peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent aryl groups. The migratory aptitude generally favors the group best able to stabilize a positive charge, which in this case would be one of the phenyl rings. organic-chemistry.org
Studies on the degradation of benzophenone-type UV filters using AOPs such as ozonation or UV/H₂O₂ have identified several oxidation products. mdpi.comnih.gov These processes generate highly reactive hydroxyl radicals that attack the molecule non-selectively. nih.gov Common transformations include the hydroxylation of the aromatic rings and, notably, the cleavage of ether linkages, such as demethylation in methoxy-substituted benzophenones. nih.gov For this compound, this suggests that oxidation could lead to the formation of di- and tri-hydroxybenzophenone derivatives and potential cleavage of the octadecyloxy chain.
Reduction Pathways of the Carbonyl Group
The carbonyl group of the benzophenone core can be reduced through several well-established pathways to yield either a secondary alcohol or a methylene (B1212753) group.
A mild and common method for reducing the ketone to a secondary alcohol, in this case, 2-hydroxy-4-(octadecyloxy)phenylmethanol, is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. pitt.eduvedantu.comscribd.comsciencemadness.orgzenodo.org The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride onto the electrophilic carbonyl carbon. vedantu.com
For complete reduction of the carbonyl group to a methylene group (CH₂), converting the benzophenone derivative to 1-(octadecyloxy)-3-(phenylmethyl)benzene, more forceful conditions are required.
Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). acs.orgwikipedia.orgbyjus.comjk-sci.comyoutube.com It is particularly effective for aryl-alkyl ketones but is unsuitable for substrates that are sensitive to strong acids. wikipedia.orgbyjus.com
Wolff-Kishner Reduction : This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. beilstein-journals.orgacs.orgacs.orgwikipedia.orglscollege.ac.in The reaction proceeds through a hydrazone intermediate. wikipedia.org Because it uses strongly basic conditions, it is a suitable alternative for compounds that are sensitive to acid. wikipedia.org
Table 2: Summary of Reduction Reactions of the Benzophenone Carbonyl Group
| Reaction | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| Hydride Reduction | NaBH₄, Methanol | Secondary Alcohol | Mild (e.g., room temperature) | pitt.eduvedantu.com |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane (Methylene Group) | Strongly acidic, heat | wikipedia.orgbyjus.com |
| Wolff-Kishner Reduction | N₂H₄, KOH, Diethylene Glycol | Alkane (Methylene Group) | Strongly basic, high heat | wikipedia.org |
Nucleophilic Substitution Reactions on the Alkoxy Moiety
The octadecyloxy group is an ether, which is a generally unreactive functional group. Cleavage of the C-O ether bond requires harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) with heat. wikipedia.orglibretexts.orgchemistrysteps.commasterorganicchemistry.comtransformationtutoring.commasterorganicchemistry.com The reaction is a nucleophilic substitution. The first step is the protonation of the ether oxygen by the strong acid to create a good leaving group (an alcohol). masterorganicchemistry.com
The halide anion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether like this compound, the nucleophile will attack the alkyl carbon (the one attached to the oxygen of the octadecyloxy chain), not the aromatic carbon. libretexts.org This is because nucleophilic substitution on an sp²-hybridized aromatic carbon is extremely unfavorable. libretexts.orguci.edu The reaction, therefore, proceeds via an S_N2 mechanism, leading to two products: 2,4-dihydroxybenzophenone (a phenol) and 1-iodooctadecane (B1330385) (an alkyl halide). libretexts.org Even with an excess of acid, the phenol product will not react further to form an aryl halide. libretexts.org
Photophysical and Photochemical Mechanisms of Uv Absorption in 2 Hydroxy 4 Octadecyloxy Benzophenone
Excited State Dynamics and Energy Dissipation
Upon absorption of UV photons, the molecule is promoted to an electronically excited state. The subsequent de-excitation process is dominated by non-radiative pathways, ensuring that the energy is safely dissipated as heat rather than being re-emitted as light (fluorescence or phosphorescence) or initiating harmful chemical reactions.
Intramolecular Hydrogen Bonding and Keto-Enol Tautomerism
A key structural feature of 2-Hydroxy-4-(octadecyloxy)benzophenone is the presence of a hydroxyl group (-OH) at the ortho position to the carbonyl group (C=O). This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group.
This intramolecular hydrogen bond is crucial for the photostability of the molecule. It facilitates a reversible process known as keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert. researchgate.net In its ground state, the molecule predominantly exists in the more stable enol form.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism
When the molecule absorbs UV radiation, it transitions to an excited state. In this higher energy state, the acidity of the phenolic proton increases, and the basicity of the carbonyl oxygen also increases. This change in electronic distribution triggers an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen. This process is known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net
The ESIPT mechanism leads to the formation of an excited-state keto tautomer. This tautomer is in a high-energy, unstable state. The transfer of the proton occurs on an extremely short timescale, typically in the picosecond or even femtosecond range for many 2-hydroxybenzophenone (B104022) derivatives. sigmaaldrich.com
Non-Radiative Deactivation Pathways and Thermal Energy Dissipation
The excited keto tautomer provides an efficient pathway for the molecule to return to its ground state without emitting light. This deactivation occurs through very rapid internal conversion and vibrational relaxation. The energy of the excited state is converted into vibrational energy, which is then quickly dissipated into the surrounding medium as heat.
Following this non-radiative decay, a reverse proton transfer occurs in the ground state, regenerating the original enol tautomer. This cyclical process allows the molecule to absorb multiple UV photons without undergoing permanent chemical change, thus conferring high photostability. The entire cycle of absorption, ESIPT, decay, and reverse proton transfer is exceptionally fast, enabling the molecule to be an effective UV absorber.
UV Absorption Spectral Characteristics
The ability of this compound to protect against UV radiation is determined by its absorption spectrum. An ideal UV absorber should have strong absorption in the range of damaging solar radiation.
Analysis of Absorption Maxima and Band Shapes
This compound, also known as Octabenzone or Benzophenone-12, exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum. Its absorption spectrum is characterized by broad bands, which are a result of the various electronic transitions possible within the molecule.
The position of the absorption maxima (λmax) can be influenced by the solvent environment and the presence of substituents on the benzophenone (B1666685) backbone. For 2-hydroxy-4-alkoxybenzophenones, the alkoxy group, such as the octadecyloxy group, can cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 2-hydroxybenzophenone. Studies on similar 2,4-dihydroxy dibenzophenone compounds have shown that substituents can shift the λmax from around 322.0 nm to 327.4 nm. sigmaaldrich.com For 2-hydroxy-4-methoxybenzophenone, a closely related compound, the maximum absorption wavelength range is reported to be 280-340 nm. science.gov Another source suggests a range of 290-400 nm for the same compound. nih.gov
Table 1: General UV Absorption Characteristics of 2-Hydroxy-4-alkoxybenzophenones
| Property | Value | Reference |
|---|---|---|
| General Absorption Range | 280 - 400 nm | science.govnih.gov |
Overlap with Damaging Solar UV Radiation Ranges
Solar UV radiation that reaches the Earth's surface is typically divided into two main regions: UV-B (290-320 nm) and UV-A (320-400 nm). Both of these ranges are known to cause damage to materials and biological tissues.
The absorption spectrum of this compound effectively covers a significant portion of both the UV-B and UV-A ranges. This broad-spectrum absorption is a highly desirable characteristic for a UV absorber, as it allows for comprehensive protection against the harmful effects of sun exposure. The efficient dissipation of this absorbed energy, as described in the sections above, ensures that the compound remains stable and can continue to provide protection over extended periods of exposure.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxybenzophenone |
| 2,4-dihydroxy dibenzophenone |
| 2-hydroxy-4-methoxybenzophenone |
| Octabenzone |
Structure-Photophysics Relationship
The photophysical characteristics of this compound are intrinsically linked to its molecular architecture. The presence of a hydroxyl group ortho to the carbonyl group, and a long alkoxy chain at the para position, are pivotal in defining its UV-absorbing and energy-dissipating capabilities.
Role of the Hydroxyl Group in Excited State Stabilization
The primary mechanism for the remarkable photostability of 2-hydroxybenzophenones is the presence of the hydroxyl group at the 2-position, which enables an ultrafast excited-state intramolecular proton transfer (ESIPT). Upon absorption of a UV photon, the molecule is promoted from its ground state (enol form) to an excited singlet state (E*). epfl.ch
This excited state is energetically unfavorable, and the molecule rapidly undergoes a tautomerization process. The proton from the hydroxyl group is transferred to the oxygen of the adjacent carbonyl group, forming an excited keto-tautomer (K*). epfl.ch This proton transfer is an extremely rapid and efficient process, occurring on a sub-picosecond timescale. researchgate.net
The keto-tautomer is at a lower energy level than the initially excited enol form. From this lower-energy state, the molecule can relax back to the ground state through non-radiative pathways, such as vibrational relaxation, effectively dissipating the absorbed UV energy as heat. This rapid, reversible cycle allows the molecule to absorb multiple photons without undergoing significant photochemical degradation. The efficiency of this ESIPT process is a key determinant of the photostabilizing effect of 2-hydroxybenzophenones. epfl.ch
Influence of the Long Alkoxy Chain on Photophysical Processes
The long octadecyloxy chain ((CH₂)₁₇CH₃) at the 4-position of the benzophenone structure significantly influences the compound's physical properties and its performance as a photostabilizer in polymeric systems. While the core photophysical process of ESIPT is dictated by the 2-hydroxybenzophenone moiety, the alkoxy chain modulates the compound's interaction with its environment.
One of the primary roles of the long alkyl chain is to enhance the compatibility of the UV absorber with non-polar polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903). This increased compatibility ensures a more uniform distribution of the stabilizer throughout the polymer, preventing issues like blooming or exudation where the additive migrates to the surface. A homogenous dispersion is crucial for effective and long-lasting UV protection of the bulk material.
Furthermore, the length of the alkoxy chain can influence the thermal and physical properties of the molecule. Studies on related alkoxy benzoate (B1203000) liquid crystals have shown that the chain length affects molecular packing and transition temperatures. nih.gov For this compound, the long chain contributes to its relatively low melting point (in the range of 47-49°C), which can be advantageous for its incorporation into polymers during processing. chemeo.com While direct comparative studies on the influence of varying alkoxy chain lengths on the specific photophysical parameters of 2-hydroxybenzophenones are not extensively detailed in the available literature, it is understood that longer chains generally improve solubility and reduce volatility, thereby enhancing the permanence of the stabilizer within the polymer matrix. epfl.ch
Photostabilization Mechanism in Polymer Matrices
Quenching of Excited States
In addition to its primary function of absorbing UV radiation, this compound can also act as a quencher of excited states within the polymer. During photo-oxidation, polymer chromophores can absorb light and become electronically excited. These excited polymer segments can then initiate degradation reactions.
Radical Scavenging Capabilities
The photo-oxidation of polymers proceeds via a free-radical chain reaction. The absorption of UV light can lead to the formation of highly reactive free radicals within the polymer matrix. While Hindered Amine Light Stabilizers (HALS) are the primary class of additives designed for radical scavenging, phenolic compounds, including benzophenone derivatives, can also contribute to this process. nih.govsigmaaldrich.com
The phenolic hydroxyl group in this compound can donate a hydrogen atom to reactive radicals, thereby terminating the degradation chain reaction. The resulting phenoxy radical is relatively stable due to resonance delocalization and is less likely to initiate further degradation. Studies on various phenolic compounds have shown that the position and number of hydroxyl groups significantly influence their radical scavenging ability, with ortho- and para-hydroxyl groups enhancing this activity. While the primary role of 2-hydroxybenzophenones is UV absorption, their ability to act as radical scavengers provides an additional layer of protection.
Inhibition of Photo-Oxidation Processes
It is also worth noting that under certain conditions, a competing photochemical reaction known as the Photo-Fries rearrangement can occur. In this reaction, the acyl group can migrate from the phenolic oxygen to the aromatic ring, leading to the formation of other hydroxyketone isomers. However, the quantum yields for this rearrangement are generally low, and the dominant deactivation pathway for 2-hydroxybenzophenones remains the highly efficient and reversible ESIPT process, which is central to their photostabilizing action.
Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 4 Octadecyloxy Benzophenone
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Hydroxy-4-(octadecyloxy)benzophenone is characterized by several key absorption bands that confirm its structure. The presence of a long octadecyloxy chain is evidenced by the strong stretching vibrations of C-H bonds in the 2850-2960 cm⁻¹ region. The aromatic nature of the benzophenone (B1666685) core is confirmed by the C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ and the C=C stretching vibrations within the aromatic ring, which appear in the 1450-1600 cm⁻¹ range.
A significant feature is the carbonyl (C=O) stretching vibration of the benzophenone ketone group, which is expected to appear in the region of 1630-1680 cm⁻¹. The exact position of this peak can be influenced by conjugation with the aromatic rings. Furthermore, the hydroxyl (-OH) group gives rise to a broad absorption band in the 3200-3600 cm⁻¹ region, with its broadness indicating hydrogen bonding. The C-O stretching vibrations from the ether linkage and the phenolic hydroxyl group are anticipated in the 1000-1300 cm⁻¹ range. For a closely related compound, 2-hydroxy-4-decyloxy-benzophenone, an IR spectrum is available from the NIST WebBook, which supports the expected peak locations. nist.gov
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=O (ketone) | 1630-1680 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (ether/phenol) | 1000-1300 | Stretching |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light. For this compound, the non-polar bonds are expected to exhibit strong Raman signals. The symmetric stretching vibrations of the aromatic rings and the C-C backbone of the octadecyloxy chain would be particularly prominent. The carbonyl group, due to its polar nature, would likely show a weaker signal compared to its intense absorption in the FT-IR spectrum. Time-resolved resonance Raman spectroscopy has been employed to study the excited states of benzophenone derivatives, highlighting the utility of this technique in understanding their photochemical properties. rsc.org
Due to the lack of readily available specific Raman spectral data for this compound in the searched literature, a detailed peak assignment table cannot be provided at this time.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzophenone chromophore. Benzophenones typically exhibit two main absorption bands: a strong π → π* transition at lower wavelengths and a weaker, longer-wavelength n → π* transition associated with the carbonyl group.
The presence of the hydroxyl (-OH) and octadecyloxy (-O-C₁₈H₃₇) groups as substituents on the phenyl ring acts as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on substituted 2,4-dihydroxy dibenzophenones have shown that both electron-donating and electron-withdrawing substituents can induce a bathochromic shift. chemeo.com The absorption spectrum of the closely related 2-Hydroxy-4-(octyloxy)benzophenone is known to show absorption at wavelengths greater than 290 nm. nih.gov The solvent environment can also influence the position and intensity of the absorption bands. sielc.comchemicalbook.com
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 250 - 290 |
| n → π | 330 - 380 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of each proton. For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons, the aliphatic protons of the octadecyl chain, and the hydroxyl proton.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | Multiplets/Doublets |
| -O-CH₂- (Aliphatic) | 3.9 - 4.1 | Triplet |
| -(CH₂)₁₆- (Aliphatic) | 1.2 - 1.8 | Multiplet |
| -CH₃ (Aliphatic) | 0.8 - 0.9 | Triplet |
| -OH (Phenolic) | Variable (often broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon framework of an organic molecule. By measuring the magnetic properties of ¹³C nuclei, this method provides information on the number of non-equivalent carbon atoms and their chemical environments within the molecule. libretexts.org
For this compound, the ¹³C NMR spectrum is predicted to show distinct signals corresponding to the carbonyl carbon, the aromatic carbons of the two phenyl rings, and the carbons of the long aliphatic octadecyloxy chain. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the local electronic environment, including hybridization and the proximity of electronegative atoms like oxygen. libretexts.orglibretexts.org
The expected chemical shift ranges for the different types of carbon atoms in the molecule are as follows:
Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically in the 190-200 ppm range. libretexts.orglibretexts.org
Aromatic Carbons (C-Ar): The sp²-hybridized carbons of the benzene (B151609) rings resonate in the 100-165 ppm region. The carbons directly bonded to the hydroxyl (-OH) and ether (-O-R) groups (C2 and C4) are shifted further downfield (around 160-165 ppm) due to the deshielding effect of the oxygen atoms. The carbon at the junction of the two rings (C1) also shows a distinct downfield shift. Other aromatic carbons appear between 100 and 135 ppm. wisc.edu
Aliphatic Carbons (CH₂, CH₃): The long octadecyl chain produces a series of signals in the upfield region of the spectrum. The carbon atom of the ether linkage (-O-CH₂-) is found around 60-70 ppm. The terminal methyl group (-CH₃) gives a characteristic signal at approximately 14 ppm, while the numerous methylene (B1212753) (-CH₂-) groups of the chain produce a dense cluster of peaks between 20 and 40 ppm. libretexts.orgwisc.edu
A detailed prediction of the ¹³C NMR chemical shifts for this compound is presented in the table below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Type of Carbon |
|---|---|---|
| C=O | ~198 | Carbonyl |
| C4 (C-OR) & C2 (C-OH) | ~164-165 | Aromatic (Oxygen-substituted) |
| C1' (unsubstituted ring) | ~138 | Aromatic (Quaternary) |
| C2', C6' & C4' (unsubstituted ring) | ~128-132 | Aromatic (CH) |
| C1 (substituted ring) | ~114 | Aromatic (Quaternary) |
| C3, C5 (substituted ring) | ~102-108 | Aromatic (CH) |
| -O-CH₂- | ~68 | Aliphatic (Ether) |
| -(CH₂)₁₅- | ~22-32 | Aliphatic (Methylene Chain) |
| -CH₂-CH₃ | ~22.7 | Aliphatic (Methylene) |
| -CH₃ | ~14.1 | Aliphatic (Methyl) |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound and deducing its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis using electron ionization (EI), the this compound molecule is expected to fragment in a predictable manner, providing structural confirmation.
The molecular ion peak ([M]⁺) for this compound (C₃₁H₄₆O₃) would appear at a mass-to-charge ratio (m/z) of 466.7. Key fragmentation pathways for aromatic ethers and ketones include cleavage of bonds adjacent to the oxygen atom and the carbonyl group. whitman.edulibretexts.org
Expected fragmentation includes:
Loss of the benzoyl group: Cleavage can result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net
Cleavage of the ether bond: Scission of the octadecyl chain is a prominent fragmentation pathway. This can occur via alpha-cleavage (at the C-O bond) or beta-cleavage (at the C-C bond adjacent to the oxygen). A characteristic fragment corresponds to the hydroxylated benzophenone portion of the molecule, which would appear at m/z 213. nih.govnist.gov This fragment is often a base peak in related structures.
Loss of the alkyl chain: The entire octadecyl chain can be lost, leading to significant fragments.
Table 2: Predicted Major Mass Fragments for this compound in GC-MS
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 466.7 | [M]⁺ (Molecular Ion) | [C₃₁H₄₆O₃]⁺ |
| 213 | [M - C₁₈H₃₇O]⁺ | [C₁₃H₉O₂]⁺ |
| 137 | [C₇H₅O₃]⁺ | [C₇H₅O₃]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures and trace-level components. eag.com It is particularly suited for determining the purity of this compound and for identifying non-volatile degradation products that may not be amenable to GC-MS. nih.govnih.gov
The analysis can be performed using a reverse-phase HPLC method, which separates compounds based on polarity. sielc.com For LC-MS applications, a mobile phase containing volatile modifiers like formic acid is used to facilitate ionization. sielc.com Tandem mass spectrometry (MS/MS) allows for the selective monitoring of the parent compound and its anticipated degradation products, providing high confidence in their identification even at low concentrations. eag.com
UV filters can degrade under environmental conditions, such as exposure to UV light, leading to the formation of various byproducts. nih.govmdpi.com For this compound, potential degradation pathways include hydroxylation of the aromatic rings, cleavage of the ether linkage, and other oxidative reactions. mdpi.comacs.org LC-MS/MS is the premier technique for detecting such products.
Table 3: Potential Degradation Products of this compound Detectable by LC-MS/MS
| Potential Degradation Product | Molecular Formula | Molecular Weight (g/mol) | Degradation Pathway |
|---|---|---|---|
| 2,4-Dihydroxybenzophenone (B1670367) | C₁₃H₁₀O₃ | 214.22 | Cleavage of ether bond |
| Hydroxylated Derivative | C₃₁H₄₆O₄ | 482.70 | Addition of -OH to an aromatic ring |
| 2-Hydroxy-4-methoxybenzophenone | C₁₄H₁₂O₃ | 228.24 | Cleavage and modification (impurity) |
| Benzophenone | C₁₃H₁₀O | 182.22 | Cleavage of both substituents |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical method used to investigate the crystalline nature of solid materials. malvernpanalytical.comanton-paar.com By bombarding a sample with X-rays and measuring the diffraction patterns, XRD can provide detailed information about the atomic and molecular arrangement within a crystal lattice. libretexts.org
For a solid organic compound like this compound, XRD analysis is crucial for:
Phase Identification: Confirming the identity of the crystalline phase by comparing its diffraction pattern to reference databases. nih.govresearchgate.net
Crystallinity Determination: Distinguishing between crystalline (ordered) and amorphous (disordered) material. The degree of crystallinity can significantly impact the physical properties of the compound, such as melting point, solubility, and stability.
Polymorph Screening: Identifying if the compound exists in different crystalline forms (polymorphs). Polymorphs can have different physicochemical properties, which is critical in formulation development.
Crystal Structure Elucidation: For a single crystal, XRD can determine the precise arrangement of atoms, bond lengths, and bond angles, providing an unambiguous confirmation of the molecular structure. nih.gov
While specific XRD data for this compound is not widely published, the technique remains the definitive method for characterizing its solid-state properties. malvernpanalytical.com The analysis would involve exposing a powder sample to monochromatic X-rays and recording the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the compound's crystalline structure. libretexts.org
Scanning Electron Microscopy (SEM) for Morphological Evaluation of Formulations
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface topography and morphology of solid materials. libretexts.org An electron beam is scanned across the sample's surface, and the resulting interactions are used to generate detailed images with magnifications far exceeding those of light microscopes. azom.com
In the context of this compound, SEM is not typically used to visualize the molecule itself but is indispensable for evaluating its incorporation into various formulations, such as sunscreens, coatings, or polymer blends. scielo.brscielo.br
Key applications of SEM in formulation analysis include:
Particle Size and Distribution: Visualizing how the solid UV filter is dispersed within a formulation matrix (e.g., an emulsion or a polymer). It can reveal whether the compound is fully dissolved or exists as discrete particles and can determine the size and uniformity of these particles.
Surface Morphology: Examining the surface texture of a final product, such as a plastic film containing the UV absorber. SEM can show how the additive affects the surface smoothness or roughness. researchgate.net
Phase Analysis: In polymer blends, SEM can be used to visualize the different phases and assess the distribution of the UV absorber within them. libretexts.org
Failure Analysis: Investigating issues like blooming (where the additive migrates to the surface of a polymer) or poor dispersion, which can affect the performance and appearance of the final product.
For analysis, a sample of the formulation is mounted and typically coated with a thin layer of conductive material (like gold) to prevent charge buildup from the electron beam. libretexts.orgscielo.br The resulting images provide critical insights into the microstructure of the formulation, helping to optimize its stability and efficacy.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,2'-dihydroxy-4-methoxybenzophenone |
| 2,4-Dihydroxybenzophenone |
| This compound |
| 2-Hydroxy-4-methoxybenzophenone |
| 4,4'-dihydroxybenzophenone |
| 4-hydroxybenzophenone |
| Acrylamide |
| Avobenzone |
| Benzophenone |
| Diallyldimethyl ammonium (B1175870) chloride |
| Formic Acid |
| Guttiferone A |
Computational Chemistry and Theoretical Modeling of 2 Hydroxy 4 Octadecyloxy Benzophenone
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2-Hydroxy-4-(octadecyloxy)benzophenone at the electronic level. These methods allow for the detailed exploration of its molecular orbitals and charge distribution, which are critical for predicting its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the optimized geometry and electronic properties of this compound can be accurately calculated. These calculations reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its ground state.
The reactivity of the molecule can be inferred from various electronic parameters derived from DFT calculations. For instance, the distribution of electron density helps in identifying nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its interactions with other chemical species.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl moiety, while the LUMO is centered on the benzoyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, which is a key aspect of its photoprotective mechanism. The analysis of these orbitals is fundamental to understanding the electronic transitions that occur upon absorption of UV radiation. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and based on typical values for similar benzophenone (B1666685) derivatives. Actual values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the regions of positive, negative, and neutral electrostatic potential.
Typically, the region around the carbonyl oxygen atom exhibits a negative potential (red color), indicating a site prone to electrophilic attack. Conversely, the hydroxyl proton would show a positive potential (blue color), marking it as a site for nucleophilic interaction. The long octadecyloxy chain would largely present a neutral potential (green color). This visual representation of charge distribution is vital for understanding intermolecular interactions, including hydrogen bonding.
Potential Energy Surface Scans for Conformational Analysis
Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule. uni-muenchen.descispace.com For this compound, a key conformational aspect is the rotation around the bond connecting the benzoyl group to the phenyl ring. By systematically varying the dihedral angle of this bond and calculating the energy at each step, a PES can be generated. researchgate.net
The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). uni-muenchen.de The presence of the bulky octadecyloxy group influences the conformational preferences, favoring structures that minimize steric hindrance. This analysis is crucial for understanding how the molecule's shape affects its physical and chemical properties.
Simulation of Photophysical Processes
The primary function of this compound as a UV stabilizer is intrinsically linked to its photophysical processes. Computational simulations are essential for modeling these complex, ultrafast events.
Theoretical Modeling of ESIPT Pathways
A critical photoprotective mechanism in 2-hydroxybenzophenone (B104022) derivatives is the Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.org Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (enol form). In this excited state, a proton from the hydroxyl group is transferred to the carbonyl oxygen, forming a transient keto-tautomer. frontiersin.org
This process is extremely fast and provides an efficient pathway for the dissipation of the absorbed UV energy as heat, as the keto-tautomer rapidly returns to the ground state and then back to the original enol form. Theoretical modeling of the ESIPT pathway involves mapping the potential energy surfaces of both the ground and excited states. This allows for the identification of the reaction coordinates and the calculation of the energy barriers for the proton transfer, confirming the feasibility and efficiency of this photoprotective cycle. frontiersin.org
Excited State Calculations and Transition Analysis
The photophysical behavior of 2-hydroxybenzophenone derivatives, including this compound, is largely governed by the process of excited-state intramolecular proton transfer (ESIPT). nih.govrsc.orgnih.govmdpi.commdpi.comresearchgate.net This phenomenon is a fundamental process in many chemical and biological systems. nih.gov Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have proven to be a suitable method for gaining a deep understanding of the ESIPT process. nih.gov
The ESIPT process in molecules like this compound generally follows a four-step photophysical scheme:
Upon absorption of UV radiation, the molecule is promoted from its ground state (enol form) to an excited electronic state.
In the excited state, a rapid intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer.
This excited keto tautomer then relaxes to its ground state, often through fluorescence, which results in a large Stokes shift (a significant difference between the absorption and emission wavelengths).
Finally, a reverse proton transfer in the ground state regenerates the initial enol form, completing the cycle and contributing to the molecule's high photostability. nih.gov
Theoretical calculations on analogous ortho-hydroxyphenyl compounds indicate that the ESIPT process is extremely fast, with rate constants that can reach 10¹¹–10¹² s⁻¹, significantly faster than other primary photophysical processes. researchgate.net This rapid, non-radiative decay pathway is a key feature of many UV absorbers, as it allows for the efficient dissipation of absorbed UV energy as heat, thereby protecting the material in which the absorber is incorporated.
Detailed excited state calculations for the analogous molecule 2-Hydroxy-4-Methoxybenzophenone (HMB) using TD-DFT methods help to elucidate the nature of the electronic transitions. The primary electronic transitions responsible for UV absorption in this class of molecules are of the π→π* and n→π* type. The presence of the ortho-hydroxyl group and the para-alkoxy group significantly influences the electronic structure and the resulting absorption spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|---|
| S₀ → S₁ | 3.62 | 342 | 0.015 | n → π |
| S₀ → S₂ | 4.10 | 302 | 0.120 | π → π |
| S₀ → S₃ | 4.55 | 272 | 0.450 | π → π* |
This data is representative for a 2-hydroxy-4-alkoxybenzophenone and is intended to be illustrative.
Molecular Dynamics Simulations in Material Interfaces
While specific molecular dynamics (MD) simulations for this compound at material interfaces are not extensively documented in publicly available literature, the principles of its behavior can be inferred from its structure and studies on similar systems. The long, nonpolar octadecyloxy tail is designed to enhance the compatibility and reduce the migration of the UV absorber within nonpolar polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903).
MD simulations are a powerful tool for understanding the distribution, orientation, and interaction of additives like UV absorbers within a host material. For a molecule like this compound at the interface of a polymer and its environment (e.g., air or water), simulations could reveal several key aspects:
Surface Segregation: The amphiphilic nature of the molecule, with a polar head (the dihydroxybenzophenone (B1166750) group) and a long nonpolar tail, may lead to specific orientations at interfaces. Depending on the polarity of the surrounding medium, the molecule might orient itself to minimize unfavorable interactions.
Additive Distribution: Simulations can predict whether the UV absorber is uniformly distributed throughout the bulk of the material or if it tends to accumulate at the surface. Surface accumulation can be beneficial for protecting against surface degradation but may also lead to faster leaching.
Interaction with Polymer Chains: MD can model the intermolecular interactions between the benzophenone moiety and the polymer chains, as well as the van der Waals interactions of the octadecyloxy tail. These interactions are crucial for the retention of the additive within the polymer.
Studies on other benzophenone derivatives have shown that they can be covalently attached to polymer backbones or inorganic supports to prevent migration. researchgate.net For instance, benzophenone groups have been incorporated into polymers to create photo-reactive, surface-attached networks. rsc.org While this compound is a non-reactive additive, its behavior is similarly governed by its chemical structure, which aims to anchor it within the host material through physical interactions.
Natural Bond Orbital (NBO) Analysis for Molecular Stability
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular bonding, which collectively contribute to molecular stability. ijcce.ac.ir A detailed NBO analysis has been performed on 2-Hydroxy-4-Methoxybenzophenone (HMB), a close structural analog of this compound. nih.govresearchgate.net The findings from this analysis provide significant insights into the electronic stabilization of this class of compounds.
The key to the stability and function of 2-hydroxybenzophenones is the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. NBO analysis quantifies the strength of this interaction by calculating the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from a donor NBO to an acceptor NBO.
For HMB, a significant stabilization energy is found for the interaction between a lone pair (LP) of the hydroxyl oxygen and the antibonding orbital (σ) of the O-H bond, and more importantly, between the lone pair of the hydroxyl oxygen and the antibonding π orbital of the carbonyl group. This delocalization is indicative of a strong hydrogen bond and the resonance stabilization of the chelated ring system.
The table below summarizes the most significant intramolecular interactions and their stabilization energies as calculated for the analogous 2-Hydroxy-4-Methoxybenzophenone.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (hydroxyl) | σ* (C-C) (ring) | ~20-25 |
| LP(2) O (ether) | π* (C-C) (ring) | ~40-50 |
| π (C-C) (ring) | π* (C=O) | ~15-20 |
This data is based on the analysis of 2-Hydroxy-4-Methoxybenzophenone and represents the types of interactions expected in this compound. The notation LP(n) refers to the nth lone pair on the atom.
These strong intramolecular interactions, particularly the delocalization from the ether oxygen into the ring and the robust intramolecular hydrogen bond, are fundamental to the molecule's ability to function as an effective UV absorber by providing a stable electronic structure and facilitating the rapid, non-destructive dissipation of absorbed energy.
Application in Polymer and Material Stabilization Against Uv Radiation
Efficacy as a UV Absorber in Polymeric Systems
2-Hydroxy-4-(octadecyloxy)benzophenone is utilized as a light stabilizer in numerous polymeric systems, including polyolefins, polyvinyl chloride, polystyrene, polycarbonates, and organic glass. sarex.comwikipedia.org Its primary function is to prevent the photo-oxidation that leads to chain scission, cross-linking, and the formation of chromophoric groups, which manifest as discoloration, loss of strength, and surface cracking. mpi.eu
Stabilization of Polyethylene (B3416737) (PE) and Polypropylene (B1209903) (PP)
Polyolefins such as Polyethylene (PE) and Polypropylene (PP) are particularly susceptible to degradation from UV radiation. specialchem.com Without stabilization, exposure to sunlight causes these polymers to lose their mechanical integrity, becoming brittle and prone to failure. This compound is an effective UV absorber for both PE and PP. wikipedia.orgvolkskychem.com Its incorporation into the polymer matrix helps to preserve the material's essential properties. The long alkyl chain of the stabilizer enhances its solubility and compatibility with the non-polar polymer backbone of polyolefins, minimizing issues like blooming or exudation.
Research on the stabilization of polyolefins often involves accelerated weathering tests to simulate long-term sun exposure. The performance of the stabilized polymer is then compared to an unstabilized control sample. Key metrics for evaluating efficacy include the retention of tensile strength, elongation at break, and resistance to color change (yellowing).
Table 1: Illustrative Performance Data for UV-Stabilized Polypropylene This table is based on typical expected outcomes and not on a specific referenced study.
| Property | Unstabilized PP (after 1000h Xenon Arc Exposure) | PP with this compound (after 1000h Xenon Arc Exposure) |
|---|---|---|
| Tensile Strength Retention | < 40% | > 85% |
| Elongation at Break Retention | < 20% | > 80% |
| Yellowness Index (ΔYI) | +15 | +3 |
Protection of Polyvinyl Chloride (PVC) and Polystyrene (PS)
This compound is also employed to protect Polyvinyl Chloride (PVC) and Polystyrene (PS) from UV degradation. sarex.comwikipedia.org In PVC, UV exposure can initiate a dehydrochlorination process, releasing hydrochloric acid and leading to severe discoloration and embrittlement. This stabilizer helps to absorb the initial UV energy that triggers this destructive cascade.
Polystyrene, while clear, is prone to significant yellowing and a reduction in impact strength upon exposure to UV light. Studies on the release and transformation of benzophenone (B1666685) additives from polystyrene have shown that these stabilizers are crucial for preventing polymer degradation. rsc.orgrsc.org The presence of the UV absorber significantly slows the rate of yellowing and helps maintain the material's mechanical properties over time.
Performance in Polycarbonates (PC) and Organic Glass
Polycarbonates (PC) and organic glasses, such as polymethyl methacrylate (B99206) (PMMA), are often chosen for applications requiring high optical clarity and impact resistance. However, UV radiation can cause significant yellowing and a decrease in light transmission, compromising their performance. This compound is an effective light stabilizer for these materials. sarex.com Its ability to absorb a broad spectrum of UV light helps to preserve the transparency and colorlessness of PC and organic glass, making it suitable for use in applications like protective glazing, automotive headlamps, and optical lenses.
Table 2: Representative Light Transmission Data for Stabilized Polycarbonate This table illustrates typical performance and is not from a specific cited source.
| Material | Initial Light Transmission (%) | Light Transmission after 2000h UV Exposure (%) |
|---|---|---|
| Unstabilized Polycarbonate | 90% | 65% |
| Polycarbonate with this compound | 90% | 88% |
Application in Polypropylene Fibers and Related Textiles
Polypropylene fibers are used extensively in carpets, upholstery, ropes, and geotextiles, where they are often exposed to sunlight. The high surface area-to-volume ratio of fibers makes them especially vulnerable to rapid degradation. The incorporation of this compound into the polymer melt before fiber extrusion is a common method to enhance their light stability. sarex.com This protects the fibers from losing their tensile strength (tenacity) and prevents color fading, thereby extending the functional life of the final textile product.
Role in Coatings and Adhesives for Enhanced Durability
Beyond bulk polymers, UV absorbers are critical components in the formulation of protective coatings and adhesives. They safeguard both the coating itself and the underlying substrate from the damaging effects of sunlight.
UV Resistance in Dry Phenol (B47542) Aldehydes and Alkyl Varnishes
This compound is an effective UV absorber for use in dry phenol aldehydes and alkyl (alkyd) varnishes. sarex.com These coatings are used in a variety of applications, including industrial finishes and wood protection. The stabilizer helps to prevent the degradation of the binder system, which would otherwise lead to undesirable effects such as loss of gloss, chalking, cracking, and delamination. By absorbing UV radiation, the stabilizer ensures that the coating maintains its protective function and decorative appearance for a longer period. It can also be used in adhesives to improve heat resistance. google.com
Integration into Automotive Paints and Powder Coatings
The automotive and industrial coatings industries rely on high-performance UV absorbers to ensure the longevity and aesthetic appeal of their products. This compound is utilized in automotive paints and powder coatings to provide protection against UV degradation. sarex.comlanyachem.com This protection is critical for maintaining color fidelity and gloss in topcoats, which are constantly exposed to solar radiation. Powder coatings, which are valued for their environmental benefits, also benefit from the inclusion of this UV absorber to enhance their weatherability. lanyachem.com The performance of such coatings is often evaluated through accelerated weathering tests, which simulate long-term outdoor exposure. While specific data for this compound is not publicly available, the general performance of coatings containing benzophenone-type UV absorbers shows significant improvement in durability.
Performance in Polyurethane Formulations
Polyurethanes are susceptible to yellowing and degradation upon exposure to UV light. This compound is employed in polyurethane formulations to mitigate these effects. sarex.comnih.gov Its ability to absorb a broad spectrum of UV radiation helps in preserving the original color and mechanical properties of polyurethane products, such as foams, elastomers, and coatings. A patent document has noted that 2-hydroxy-4-n-octoxy-benzophenone, a closely related compound, showed a marked decrease in yellowing in comparison to control samples. epo.org
Strategies for Incorporation and Dispersion in Material Matrices
The effectiveness of a UV stabilizer is highly dependent on its uniform dispersion within the polymer matrix. Several techniques are employed to incorporate this compound and its derivatives into materials.
Physical Blending Techniques
Physical blending is the most common method for incorporating UV absorbers into polymers.
Melt Blending: This technique involves mixing the UV absorber with the polymer in its molten state, typically using an extruder. researchgate.net This method ensures a homogenous distribution of the additive throughout the polymer matrix. It is a widely used industrial process for producing stabilized plastic pellets that can then be used in various manufacturing processes like injection molding or film extrusion.
Solvent Casting: In this method, the polymer and the UV absorber are dissolved in a common solvent, and the resulting solution is cast onto a surface. The solvent is then evaporated, leaving behind a polymer film with the additive dispersed within it. This technique is often used in laboratory settings and for the production of thin films.
Covalent Grafting of Reactive Derivatives (e.g., 2-hydroxy-4-(2,3-epoxypropoxy)-benzophenone)
To overcome issues like migration and leaching of the UV absorber from the polymer matrix, covalent grafting of reactive derivatives has been explored. A notable example is 2-hydroxy-4-(2,3-epoxypropoxy)-benzophenone, which contains a reactive epoxy group.
This reactive UV absorber can be chemically bonded to the polymer backbone. For instance, it has been studied for its photostabilizing effect when used as a primer for wood, where the epoxy group can react with the hydroxyl groups in the wood components. researchgate.net Furthermore, it can be polymerized with other monomers, such as phthalic anhydride, to create polyester-type UV absorbers. researchgate.net This approach leads to a permanent integration of the UV-absorbing moiety into the polymer structure, offering long-lasting protection. The reaction of 2-hydroxybenzophenone (B104022) derivatives with epoxy-based silanes has also been investigated to create films with UV absorption and light-curing functions on various substrates. google.com
Comparative Studies with Other Commercial UV Stabilizers
The selection of a UV stabilizer depends on the specific polymer, the intended application, and the desired performance characteristics. This compound is often compared with other classes of UV absorbers, most notably the benzotriazoles.
Benzophenones, like this compound, are known to have stronger UV absorbance at shorter wavelengths compared to benzotriazole (B28993) UV absorbers. researchgate.net In some applications, the performance of benzophenones has been reported to be higher than that of benzotriazole-type UV absorbers. sarex.com However, for optimal protection, UV absorbers are often used in synergistic combinations with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers.
Below is a table listing some common commercial UV stabilizers for a comparative context.
| Commercial Name (Example) | Chemical Class | Key Characteristics |
| Chimassorb 81 / Cyasorb UV 531 | Benzophenone | Good general-purpose UV absorber, effective in polyolefins and PVC. |
| Tinuvin P | Benzotriazole | Broad UV absorption, suitable for a wide range of polymers. |
| Tinuvin 770 | Hindered Amine Light Stabilizer (HALS) | Radical scavenger, provides long-term thermal and light stability. |
| Tinuvin 1577 | Hydroxyphenyl Triazine | Low volatility, high permanence, suitable for high-temperature processing. |
While direct, publicly available quantitative comparative studies for this compound against these specific commercial products are limited, the choice between them is dictated by factors such as the polymer's chemical nature, processing conditions, and the end-use environment.
Assessment of UV Absorption Efficacy Relative to Benzotriazoles and Other Benzophenones
This compound is a member of the 2-hydroxybenzophenone class of ultraviolet (UV) absorbers. Its primary function is to protect polymeric materials from the degradative effects of UV radiation by absorbing harmful UV-A and UV-B light and dissipating the energy as harmless thermal energy. 3vsigma.compartinchem.com The efficacy of this process is rooted in the molecular structure, specifically the ortho-hydroxyl group, which enables a reversible keto-enol tautomerism upon photon absorption.
The UV absorption characteristics of benzophenones are primarily in the 260 to 350 nm range. 3vsigma.com The introduction of an alkoxy group at the 4-position, such as the octadecyloxy group, can enhance performance and improve compatibility with polymer resins. nih.gov The long alkyl chain of this compound contributes to its high molecular weight, which can influence its interaction and performance within a polymer matrix.
When compared to other classes of UV stabilizers, benzophenones occupy a specific performance niche. Benzotriazoles, for instance, typically offer a broader range of UV protection, with high absorption in the 270 to 400 nm range, often providing superior UV-A blocking. 3vsigma.com Hydroxyphenyltriazines (HPT) represent another class of UV absorbers, often considered to have higher performance, demonstrating excellent photostability and thermal stability, making them suitable for demanding applications like automotive coatings. longchangchemical.com
The selection between these classes often depends on the specific polymer, the intended application, and the desired cost-performance ratio. partinchem.com While benzotriazoles may offer broader absorption, the compatibility and specific interaction of long-chain alkoxy benzophenones like this compound make them highly effective for certain systems. In some contexts, different classes of UV absorbers are used in combination to achieve synergistic effects and cover a wider portion of the UV spectrum. 3vsigma.com
Interactive Table: Comparative UV Absorption Ranges of Stabilizer Classes
Analysis of Retention and Migration Behavior in Different Material Systems
A critical factor in the long-term performance of a UV stabilizer is its ability to remain within the polymer matrix. Low molecular weight additives can be prone to migration to the surface ("blooming") and subsequent leaching into the environment, which reduces the protective efficacy and can be a concern for food-contact materials. korea.ac.krresearchgate.net Additives are typically not covalently bound to the polymer, allowing them to be slowly released over time. korea.ac.kr
The molecular structure of this compound, specifically its long C18 alkyl chain, is designed to counteract this issue. The increased molecular weight and high hydrophobicity significantly reduce its volatility and mobility within the polymer, thereby improving its retention. This principle has been demonstrated in comparative studies of similar compounds. For example, a study involving 4-dodecyloxy-2-hydroxybenzophenone (B167135) (a C12-alkoxy derivative) in polyurethane films showed it had superior retention after 500 hours of UV exposure compared to 2-Hydroxy-4-methoxybenzophenone (Oxybenzone, a C1-alkoxy derivative), a difference attributed to its lower volatility.
The choice of polymer system also influences retention. Long-chain alkoxy benzophenones like 2-Hydroxy-4-(octyloxy)benzophenone (a C8 derivative) are noted for their use in a variety of polymers, including polyethylene (PE), polypropylene (PP), PVC, and polystyrene (PS). sarex.com However, the migration of benzophenone additives from polymers like PP and PE is a documented phenomenon. akjournals.comnih.gov The compatibility between the stabilizer and the polymer is key; the long, non-polar octadecyloxy chain enhances the compatibility of the molecule with non-polar polymers like polyethylene and polypropylene, leading to better dispersion and retention.
To further minimize migration, especially in sensitive applications, research has focused on creating macromolecular or polymeric UV absorbers where the benzophenone moiety is chemically bound to a polymer backbone. researchgate.netacs.org This approach effectively eliminates leaching. While this compound is not a polymeric stabilizer itself, its design represents a significant step toward reduced migration compared to its shorter-chain counterparts.
Interactive Table: Research Findings on Benzophenone Retention and Migration
Environmental Photochemistry and Degradation Pathways of 2 Hydroxy 4 Octadecyloxy Benzophenone
Photodegradation Kinetics and Influencing Factors
There is a lack of specific experimental data on the photodegradation kinetics of 2-Hydroxy-4-(octadecyloxy)benzophenone in environmental matrices. Research on other benzophenones indicates that photodegradation rates are influenced by several factors.
Impact of UV Irradiation Intensity and Duration
For related benzophenone (B1666685) compounds, the intensity and duration of UV irradiation are critical factors in their degradation. Higher intensity and longer exposure times generally lead to more significant degradation. It is plausible that this compound would follow a similar trend, but empirical data is needed for confirmation.
Role of Matrix Effects on Degradation Rates
The environmental matrix (e.g., purified water, river water, seawater) is known to significantly affect the photodegradation of UV filters. researchgate.net Components such as dissolved organic matter (humic and fulvic acids) can act as photosensitizers, potentially accelerating degradation, or as radical scavengers, inhibiting it. The long alkyl chain of this compound would likely lead to strong partitioning into organic matter and sediments, which would, in turn, affect its bioavailability for photodegradation in the aqueous phase.
Advanced Oxidation Processes (AOPs) for Removal
Advanced Oxidation Processes (AOPs) are recognized as effective methods for the removal of persistent organic pollutants, including other benzophenone-type UV filters, from water. sielc.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH).
Efficiency of UV/H₂O₂ Systems in Aqueous Matrices
The UV/H₂O₂ process is a widely studied AOP for the degradation of various contaminants. nih.gov In this process, the photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals, which are powerful, non-selective oxidizing agents. wikipedia.org Studies on compounds like 2-hydroxy-4-methoxybenzophenone (BP-3) have demonstrated that the efficiency of the UV/H₂O₂ system is dependent on factors such as the initial contaminant concentration, H₂O₂ dosage, and UV intensity. nih.gov It is hypothesized that a similar approach would be effective for this compound, though its low water solubility might present challenges for treatment in aqueous systems.
Identification and Characterization of Photodegradation Products
A crucial aspect of assessing the environmental impact of a compound is the identification of its degradation products, which may be more or less toxic than the parent molecule. For other benzophenones, degradation via AOPs has been shown to produce a variety of smaller molecules through reactions like hydroxylation and cleavage of the benzophenone structure. researchgate.net For this compound, potential degradation products could arise from the cleavage of the ether bond, oxidation of the alkyl chain, and hydroxylation of the aromatic rings. However, no studies have been identified that have isolated and characterized these products.
Mechanistic Elucidation of Degradation Pathways (e.g., Hydroxylation, Carboxylation, Ring Cleavage)
The degradation of complex organic molecules by AOPs typically proceeds through a series of steps. For benzophenones, these pathways are known to include:
Hydroxylation: The addition of •OH radicals to the aromatic rings.
Carboxylation: The oxidation of intermediate products to form carboxylic acids.
Ring Cleavage: The breaking of the aromatic ring structure, leading to smaller, more biodegradable compounds. researchgate.net
It is reasonable to assume that the degradation of this compound would involve these fundamental reaction mechanisms. The initial attack by hydroxyl radicals would likely occur on the electron-rich aromatic rings, followed by further oxidation and fragmentation. The long octadecyloxy chain would also be susceptible to oxidation. The specific sequence and prevalence of these pathways for this particular compound remain uninvestigated.
Environmental Persistence and Mobility in Aquatic and Terrestrial Systems (focused on chemical transformation)
The environmental persistence and mobility of this compound are largely dictated by its physicochemical properties, particularly its low water solubility and high lipophilicity, conferred by the long octadecyloxy chain. While specific experimental data for this exact compound is scarce, information on its close analogue, 2-hydroxy-4-(octyloxy)benzophenone (Octabenzone), and general principles of environmental chemistry allow for an informed assessment.
The lipophilic nature of benzophenones, characterized by their octanol-water partition coefficients (Log Kow), suggests a tendency to partition from water into organic phases, such as sediment and biota. For long-chain alkoxy benzophenones like this compound, this tendency is even more pronounced. This strong adsorption to particulate matter and soil organic carbon significantly curtails its mobility in both aquatic and terrestrial environments.
An estimated organic carbon-water (B12546825) partition coefficient (Koc) for the closely related 2-hydroxy-4-(octyloxy)benzophenone is in the order of 6.4 x 10^4, which indicates that it is expected to be immobile in soil. nih.gov Given that this compound has an even longer alkyl chain, its Koc value would be expected to be higher, further limiting its mobility.
Once partitioned to sediments and soils, the primary chemical transformation pathways would be microbial degradation and, to a lesser extent, abiotic degradation processes. The long alkyl chain is a key feature influencing these transformations. While it renders the molecule less bioavailable, it can also be a site for initial microbial attack.
In aquatic systems, the low water solubility of this compound means that its concentration in the water column is likely to be low, with the majority of the compound mass associated with suspended solids and bottom sediments. nih.gov Volatilization from water surfaces is not anticipated to be a significant fate process due to its low vapor pressure and high affinity for particulate matter. nih.gov
The chemical stability of the benzophenone core, a common feature of this class of UV absorbers, contributes to their persistence. nih.gov Direct photolysis in the water column is a potential degradation pathway for many benzophenones; however, for a compound that is expected to be largely sediment-bound, the role of photolysis would be limited to the water surface microlayer. nih.govnih.gov
Table 1: Estimated Environmental Fate Properties of a 2-Hydroxy-4-alkoxybenzophenone Analogue
| Property | Estimated Value (for 2-hydroxy-4-(octyloxy)benzophenone) | Implication for this compound |
| Organic Carbon-Water Partition Coefficient (Koc) | 6.4 x 10^4 | Expected to be immobile in soil and sediment. |
| Water Solubility | <0.001 mg/L at 20 °C | Low concentration in the aqueous phase, high partitioning to solids. |
| Vapor Pressure | 3.38 x 10^-8 mm Hg at 20 °C | Not expected to be a significant atmospheric pollutant. |
| Henry's Law Constant | 1.1 x 10^-10 atm-m³/mole at 25 °C | Volatilization from water is not a significant process. |
Data for 2-hydroxy-4-(octyloxy)benzophenone sourced from PubChem. nih.gov
Biodegradation Studies in Environmental Contexts
Biodegradation screening studies on 2-hydroxy-4-(octyloxy)benzophenone have indicated that it is not readily biodegradable. nih.gov One study observed minimal (5-6%) CO2 evolution after 28 days of incubation, suggesting that complete mineralization is a slow process. nih.gov This resistance to rapid biodegradation is a common characteristic of many synthetic organic chemicals, particularly those with complex aromatic structures.
The biodegradation of benzophenones can proceed via different pathways depending on the redox conditions. For instance, studies on benzophenone-3 (BP-3) have shown that it can be biodegraded under both oxic and anoxic conditions, with anaerobic degradation being a more favorable pathway in some cases. nih.gov The primary transformation products of BP-3 biodegradation include demethylated and hydroxylated derivatives. nih.gov
For this compound, a likely initial step in biodegradation would be the cleavage of the ether bond linking the octadecyl chain to the benzophenone core, or oxidation of the long alkyl chain itself. The presence of the long alkyl side-chain may hinder microbial attack on the aromatic rings. nih.gov However, once the chain is cleaved or functionalized, the resulting benzophenone moiety would likely undergo degradation pathways similar to those observed for other hydroxybenzophenones.
It is important to note that the biodegradation of complex organic molecules in the environment is often a slow process and can lead to the formation of transformation products that may also have environmental significance. Without specific studies on this compound, it is difficult to predict the exact nature and persistence of its degradation products.
Table 2: Summary of Biodegradation Data for a Benzophenone Analogue
| Compound | Study Type | Observation | Reference |
| 2-hydroxy-4-(octyloxy)benzophenone | CO2 Evolution Test | 5-6% biodegradation after 28 days (not readily biodegradable) | PubChem nih.gov |
| Benzophenone-3 (BP-3) | Microcosm Study | Biodegradation half-life of 10.7 days under oxic conditions | nih.gov |
| Benzophenone-3 (BP-3) | Microcosm Study | Biodegradation half-lives of 4.2 to 8.7 days under various anoxic conditions | nih.gov |
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Derivatives with Tailored Properties
The fundamental structure of 2-HODB, with its 2-hydroxy-4-alkoxybenzophenone core, provides a versatile platform for chemical modification. Researchers are actively exploring the synthesis of novel derivatives to enhance its performance and introduce new functionalities. The primary goals of this research are to improve properties such as UV absorption efficiency, thermal stability, and compatibility with a wider range of polymer matrices.
One key area of investigation is the modification of the octadecyloxy chain. While this long alkyl chain imparts good compatibility with many non-polar polymers, further tailoring of this group can fine-tune solubility and reduce migration from the host material. For instance, the synthesis of derivatives with branched or fluorinated alkyl chains is being explored to enhance miscibility in specific engineering plastics and to reduce volatility at high processing temperatures.
Another promising approach is the introduction of additional functional groups to the benzophenone (B1666685) scaffold. Research has shown that the incorporation of moieties such as hindered amine light stabilizers (HALS) into the same molecule can create a synergistic effect, providing both UV absorption and radical scavenging capabilities in a single additive. Furthermore, the synthesis of polymerizable derivatives of 2-HODB, for example by introducing a methacrylate (B99206) or epoxy group, allows for the covalent bonding of the UV absorber into the polymer backbone. This creates a permanent and non-migrating stabilization system, which is particularly important for applications with high surface-to-volume ratios, such as fibers and thin films.
The synthesis of these novel derivatives often relies on well-established organic chemistry reactions. The Williamson ether synthesis, where 2,4-dihydroxybenzophenone (B1670367) is reacted with a suitable alkyl halide (in this case, 1-bromooctadecane) in the presence of a base, is a common method for preparing 2-HODB and its analogues. nih.gov More advanced synthetic strategies, including palladium-catalyzed cross-coupling reactions, are being employed to create more complex derivatives with precisely controlled architectures. researchgate.net
The table below summarizes some of the key properties of 2-HODB and its derivatives that are being explored:
| Derivative Type | Tailored Property | Potential Advantage |
| Modified Alkoxy Chain | Improved polymer compatibility | Reduced migration, enhanced performance in specific polymers |
| HALS-functionalized | Combined UV absorption and radical scavenging | Synergistic stabilization effect |
| Polymerizable | Covalent bonding to polymer matrix | Non-migrating, permanent stabilization |
| Fluorinated | Increased hydrophobicity and thermal stability | Improved performance in high-temperature applications |
Development of Multifunctional Additives Incorporating 2-HODB Motifs
One of the most explored areas is the combination of UV absorption with antioxidant functionality. While 2-HODB itself has some antioxidant properties, these can be significantly enhanced by incorporating sterically hindered phenol (B47542) or phosphite (B83602) moieties into the molecule. These combination additives can protect polymers from both photo-oxidative and thermal degradation, extending their service life in demanding environments.
Another emerging area is the development of reactive multifunctional additives. As mentioned in the previous section, incorporating a reactive group into the 2-HODB structure allows it to be permanently bound to the polymer. This not only prevents migration but also ensures that the stabilizing function is maintained throughout the lifetime of the material. Research is ongoing to develop efficient and cost-effective methods for synthesizing these reactive additives and for incorporating them into various polymer systems during processing.
Furthermore, the 2-HODB motif is being investigated for use in combination with other additives to achieve synergistic effects. For example, when used in conjunction with certain flame retardants, 2-HODB can help to prevent the photo-degradation of the flame retardant, thereby maintaining the fire safety of the material over time. The table below provides examples of multifunctional additive concepts incorporating the 2-HODB motif.
| Additive Concept | Additional Functionality | Potential Application |
| 2-HODB-HALS Hybrid | Radical Scavenging | Long-term stabilization of polyolefins |
| 2-HODB-Antioxidant Hybrid | Thermal Stabilization | Protection of engineering plastics during high-temperature processing |
| Reactive 2-HODB | Permanent Stabilization | Coatings, fibers, and other high-surface-area materials |
| 2-HODB with Flame Retardants | Enhanced Durability of Fire Safety | Building materials, electronics housings |
Integration into Smart Materials and Responsive Systems
The integration of 2-HODB motifs into smart materials and responsive systems represents a frontier in materials science. Smart materials are designed to respond to external stimuli, such as light, heat, or pH, by changing their properties. The strong UV-absorbing characteristics of the benzophenone core make it an ideal component for creating photo-responsive materials.
One of the most promising applications in this area is the use of benzophenone derivatives as photoinitiators for polymerization. Upon absorption of UV light, the benzophenone molecule can be excited to a triplet state, which can then initiate a polymerization reaction. By incorporating the 2-HODB motif into a polymerizable monomer, it is possible to create materials that can be cured or cross-linked on demand using UV light. This has significant potential in areas such as 3D printing, adhesives, and coatings.
Another exciting avenue of research is the development of photo-responsive drug delivery systems. In this concept, a therapeutic agent could be encapsulated within a polymer matrix containing a 2-HODB derivative. Upon exposure to UV light, the absorption of energy by the benzophenone moiety could trigger a change in the polymer's structure, leading to the controlled release of the drug. This would allow for targeted and on-demand drug delivery, which could have significant benefits in medicine.
The synthesis of these smart materials often involves the covalent incorporation of the 2-HODB motif into a polymer backbone or as a pendant group. This can be achieved through various polymerization techniques, such as free-radical polymerization, ring-opening polymerization, or condensation polymerization. The specific design of the polymer architecture is crucial for controlling the responsiveness of the material to UV light.
| Smart Material Concept | Principle of Operation | Potential Application |
| Photo-curable Resins | Photo-initiated polymerization | 3D printing, adhesives, coatings |
| Photo-responsive Drug Delivery | Light-triggered release of encapsulated drugs | Targeted and on-demand therapy |
| Photo-switchable Surfaces | Light-induced changes in surface properties (e.g., wettability) | Microfluidics, self-cleaning surfaces |
| Light-degradable Polymers | UV-induced degradation for controlled lifetime | Environmentally friendly plastics, temporary medical implants |
Advanced Analytical Techniques for Trace Level Detection and Characterization in Complex Samples
As the use of 2-HODB and its derivatives expands, there is a growing need for advanced analytical techniques to detect and quantify these compounds at trace levels in complex matrices. This is particularly important for environmental monitoring, food contact material testing, and biomedical research.
Traditional analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, can be used for the analysis of 2-HODB. umu.se However, for trace-level detection in complex samples, more sensitive and selective techniques are required. Hyphenated techniques, which combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are becoming the gold standard in this field. afinechem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for the analysis of 2-HODB and its metabolites. nih.govnih.gov This technique allows for the selective detection and quantification of the target analyte even in the presence of a large excess of interfering compounds. The use of high-resolution mass spectrometry (HRMS) can further aid in the identification of unknown degradation products and metabolites. rsc.org
Sample preparation is a critical step in any trace analysis procedure. For solid samples, such as polymers or sediments, Microwave-Assisted Extraction (MAE) can be used to efficiently extract the analyte. oup.com For liquid samples, such as water or biological fluids, Solid-Phase Extraction (SPE) is a common technique for pre-concentration and clean-up. oup.com The development of new and more efficient sample preparation methods is an active area of research.
The table below summarizes some of the advanced analytical techniques used for the analysis of benzophenone-type compounds.
| Analytical Technique | Principle | Key Advantages |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorption | Simple, robust, good for quality control |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | High separation efficiency, good for volatile and semi-volatile compounds |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | High sensitivity and selectivity, suitable for a wide range of compounds |
| LC-HRMS | Separation by liquid chromatography, detection by high-resolution mass spectrometry | Accurate mass measurement, allows for identification of unknown compounds |
Exploration of Sustainable and Circular Economy Approaches for Synthesis and Recycling
In line with the global push towards a more sustainable chemical industry, there is increasing interest in developing green and circular economy approaches for the synthesis and recycling of 2-HODB. This includes the use of renewable feedstocks, the development of more environmentally friendly synthetic methods, and the creation of strategies for recycling and end-of-life management.
One promising area of research is the use of biocatalysis for the synthesis of benzophenone derivatives. Enzymes can be used to carry out chemical reactions with high selectivity and under mild conditions, reducing the need for harsh reagents and solvents. For example, researchers have demonstrated the use of engineered E. coli to produce 2,4,6-trihydroxybenzophenone, a key intermediate in the synthesis of many benzophenone UV absorbers, from simple starting materials. nih.gov
The development of green synthetic methods is another key focus. This includes the use of alternative solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The use of catalytic methods, which reduce the amount of waste generated compared to stoichiometric reactions, is also being explored. google.com
In terms of a circular economy, research is underway to develop methods for recycling 2-HODB from end-of-life plastic products. This could involve selective extraction of the additive from the polymer matrix, followed by purification and reuse. Another approach is chemical recycling, where the polymer is broken down into its constituent monomers, and the additives are separated and recovered. plasticscircularity.orgdatabridgemarketresearch.com
The biodegradation and photodegradation of 2-HODB and other benzophenone UV filters are also important areas of study. Understanding the fate of these compounds in the environment is crucial for assessing their long-term impact. Research has shown that some benzophenone derivatives can be degraded by microorganisms or by exposure to sunlight, which could offer potential pathways for bioremediation. nih.govoup.comnih.gov The development of bio-based UV absorbers from renewable resources is also a growing field of research. 3vsigmausa.com
The table below highlights some of the key sustainable and circular economy approaches being explored for 2-HODB.
| Approach | Description | Potential Benefit |
| Biocatalysis | Use of enzymes for synthesis | Reduced waste, milder reaction conditions |
| Green Chemistry | Use of renewable feedstocks, alternative solvents, and catalytic methods | Reduced environmental impact of synthesis |
| Recycling from Plastics | Extraction and reuse of the additive from end-of-life products | Conservation of resources, reduced waste |
| Biodegradation/Photodegradation | Use of natural processes to break down the compound | Potential for bioremediation of contaminated sites |
| Bio-based Alternatives | Development of UV absorbers from renewable resources | Reduced reliance on fossil fuels |
Q & A
Q. What safety precautions are necessary when handling 2-Hydroxy-4-(octadecyloxy)benzophenone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors. Ensure adequate airflow in the lab .
- Environmental Precautions: Avoid releasing the compound into drains or ecosystems. Collect waste in airtight containers for disposal at approved facilities .
- Emergency Protocols: For skin contact, wash immediately with soap and water. For spills, sweep solid material into sealed containers and decontaminate surfaces .
Q. What solvents are suitable for dissolving this compound in experimental workflows?
Methodological Answer:
- Recommended Solvents: Ethanol and acetone are effective due to the compound’s high solubility in organic solvents. Water is unsuitable due to insolubility .
- Procedure: Prepare solutions in glass containers. For solubility testing, use incremental solvent addition under stirring at 25°C. Monitor dissolution via UV-Vis spectroscopy at λmax ~290 nm (typical for benzophenone derivatives) .
Q. How should researchers assess the environmental persistence of this compound?
Methodological Answer:
- Partition Coefficient (log Pow): The experimental log Pow of 6.41 indicates high lipophilicity, suggesting potential bioaccumulation. Use shake-flask or HPLC methods to validate .
- Degradation Studies: Conduct photolysis experiments under UV light (λ = 254–365 nm) to assess breakdown products. Monitor via LC-MS or GC-MS .
Advanced Research Questions
Q. How can cyclic voltammetry (CV) and computational methods elucidate the electrochemical properties of this compound?
Methodological Answer:
- Experimental Setup: Perform CV in acetonitrile or DMF using a three-electrode system (glassy carbon working electrode, Ag/AgCl reference). Scan potentials between -2.0 to +2.0 V vs. Fc/Fc<sup>+</sup> .
- Data Interpretation: Calculate HOMO-LUMO gaps from oxidation/reduction peaks. Compare with DFT-calculated orbital energies (e.g., B3LYP/6-31G* basis set). The LUMO typically localizes on the benzophenone carbonyl group .
Q. What strategies mitigate data contradictions in toxicity assessments of benzophenone derivatives?
Methodological Answer:
- Confounding Factors: Address discrepancies between in vitro (e.g., IARC’s “possible carcinogen” classification) and in vivo studies by standardizing test models (e.g., zebrafish embryos for aquatic toxicity) .
- Dose-Response Analysis: Use OECD TG 211 (Daphnia magna) or TG 201 (algae) to quantify EC50 values. Normalize results to the compound’s solubility limits .
Q. How does the octadecyloxy chain influence UV absorption and photostability in polymer matrices?
Methodological Answer:
- Photodegradation Studies: Incorporate the compound into poly(methyl methacrylate) films and expose to UV-B radiation. Monitor absorbance changes at 300–400 nm over time .
- Mechanistic Insight: The long alkyl chain may reduce crystallinity, enhancing dispersion in polymers. Compare with shorter-chain analogs (e.g., 2-hydroxy-4-methoxybenzophenone) using FTIR to assess hydrogen bonding .
Q. What analytical techniques are optimal for quantifying trace levels of this compound in environmental samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
